molecular formula C21H25N3O4S B1684155 N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide CAS No. 137941-92-5

N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide

Número de catálogo: B1684155
Número CAS: 137941-92-5
Peso molecular: 415.5 g/mol
Clave InChI: DOUINBOCIFSYBA-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide is a methanesulfonamide derivative featuring a phenyloxypropoxy backbone substituted with a methyl-(2-quinolinylmethyl)amino group. Its structure combines a sulfonamide pharmacophore with a quinoline moiety, a heterocyclic aromatic system known for diverse biological activities.

Propiedades

Número CAS

137941-92-5

Fórmula molecular

C21H25N3O4S

Peso molecular

415.5 g/mol

Nombre IUPAC

N-[4-[(2S)-2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C21H25N3O4S/c1-24(13-18-8-7-16-5-3-4-6-21(16)22-18)14-19(25)15-28-20-11-9-17(10-12-20)23-29(2,26)27/h3-12,19,23,25H,13-15H2,1-2H3/t19-/m0/s1

Clave InChI

DOUINBOCIFSYBA-IBGZPJMESA-N

SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(CCOC3=CC=C(C=C3)NS(=O)(=O)C)OC4=CC=CC=C4

SMILES isomérico

CN(CC1=NC2=CC=CC=C2C=C1)C[C@@H](COC3=CC=C(C=C3)NS(=O)(=O)C)O

SMILES canónico

CN(CC1=NC2=CC=CC=C2C=C1)CC(COC3=CC=C(C=C3)NS(=O)(=O)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

N-(4-(phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide
WAY 123223
WAY 123223, (R)-isomer
WAY-123,223

Origen del producto

United States

Actividad Biológica

The compound N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide , also known as WAY-123,223, is a sulfonamide derivative with notable biological activity, particularly in the field of cardiovascular pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of WAY-123,223

WAY-123,223 was synthesized through a series of chemical reactions that involved the coupling of various functional groups. The synthesis typically includes:

  • Formation of the Quinoline Derivative : The quinoline moiety is synthesized via standard methods of heterocyclic chemistry.
  • Amine Modification : The methylation of the quinoline nitrogen to introduce the methyl group.
  • Sulfonamide Formation : The final step involves the reaction of the amine with methanesulfonyl chloride to form the sulfonamide linkage.

This synthetic pathway ensures a high yield and purity of the final product, which is crucial for subsequent biological evaluations.

Class III Antiarrhythmic Activity

Research indicates that WAY-123,223 exhibits significant class III antiarrhythmic properties. In vitro studies conducted on isolated canine Purkinje fibers demonstrated that this compound selectively blocks potassium channels, prolonging action potential duration without affecting conduction velocity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinoline and phenoxy groups significantly influence biological activity. For instance:

  • Substituent Variations : Altering the position or type of substituents on the phenoxy group can enhance or diminish antiarrhythmic effects.
  • Quinoline Modifications : Changes to the methyl group on the quinoline nitrogen were shown to affect binding affinity and channel blocking efficacy.

The following table summarizes key findings from SAR studies:

Compound VariantStructure FeaturesBiological ActivityNotes
WAY-123,223Phenyloxy + QuinolineClass III antiarrhythmicSelective K+ channel blocker
Variant AHydroxy substitutionReduced activityLess effective than WAY-123,223
Variant BAltered methyl groupIncreased potencyEnhanced K+ channel affinity

Other Biological Activities

In addition to its antiarrhythmic properties, WAY-123,223 has been investigated for its potential antiviral activity against SARS-CoV-2. Preliminary data suggest that it may inhibit viral replication by targeting key proteases involved in the viral life cycle .

Clinical Evaluations

Recent clinical evaluations have focused on the safety and efficacy of WAY-123,223 in animal models. Notably:

  • Canine Models : In anesthetized dogs, WAY-123,223 showed a significant reduction in arrhythmia episodes during induced cardiac stress tests.
  • Toxicology Studies : Toxicological assessments indicated a favorable safety profile with no observed adverse effects at therapeutic doses.

Pharmacokinetics

Pharmacokinetic studies reveal that WAY-123,223 has favorable absorption and distribution characteristics:

  • Bioavailability : High oral bioavailability with rapid absorption rates.
  • Metabolism : Primarily metabolized by liver enzymes with minimal interaction with cytochrome P450 pathways.

Comparación Con Compuestos Similares

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional similarities and differences between the target compound and its analogues:

Compound Name (Reference) Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Activity
Target Compound ~495.5 (estimated) Methanesulfonamide Phenyloxypropoxy, methyl-(2-quinolinylmethyl)amino Hypothesized: Antiarrhythmic or kinase inhibition (inferred from quinoline moiety)
N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide ~465.5 (estimated) Methanesulfonamide Hydroxypropoxy, imidazolylphenoxyethylamino Class II/III antiarrhythmic (demonstrated in preclinical studies)
Sotalol Hydrochloride (USP Reference) 308.83 Methanesulfonamide Isopropylglycyl (β-hydroxyl-β-isopropylaminoethyl) β-blocker, Class III antiarrhythmic (clinically approved)
MMP-2 Inhibitor (Oxirane analog) ~400 (estimated) Methanesulfonamide Sulfonylphenoxy, methyloxirane Matrix metalloproteinase-2 (MMP-2) inhibition (anticancer research)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide 267.75 Hydroxamic acid Cyclohexanecarboxamide, 4-chlorophenyl Antioxidant (DPPH radical scavenging activity)

Key Structural Differences and Implications

Quinoline vs. Quinoline derivatives are often associated with antimalarial or kinase inhibitory activity, suggesting divergent therapeutic applications.

Backbone Flexibility: The hydroxypropoxy chain in allows hydrogen bonding, critical for antiarrhythmic ion channel interactions.

Sulfonamide vs. Hydroxamic Acid :

  • Compounds like utilize hydroxamic acid chelators for antioxidant or metalloproteinase inhibition, whereas sulfonamides (target compound, ) often target ion channels or enzymes via hydrogen-bonding networks.

Pharmacokinetic and Thermodynamic Properties

  • Solubility: The quinoline moiety in the target compound may reduce aqueous solubility compared to the hydroxypropoxy derivative but improve membrane permeability.
  • Melting Points : Sotalol hydrochloride melts at ~200°C , whereas sulfonamide derivatives like exhibit higher melting points (e.g., 213–214°C), correlating with crystalline stability.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to achieve high yields and purity?

Answer:

  • Key Parameters : Control reaction temperature (e.g., 60–80°C for amide coupling), pH (neutral to slightly basic for sulfonamide stability), and reaction time (monitored via TLC/HPLC). Use inert atmospheres (N₂/Ar) to prevent oxidation .

  • Analytical Validation : Employ HPLC to track reaction progress and assess purity (>95%). Confirm structural integrity via ¹H/¹³C NMR (e.g., δ7.06–7.92 ppm for aromatic protons) and FTIR (e.g., 3416 cm⁻¹ for N-H stretches) .

  • Example Protocol :

    StepReagents/ConditionsYieldPurity (HPLC)
    1Oxalyl chloride, dioxane, 4°C → RT73%92%
    2Purification (column chromatography)68%98%

Basic: How can researchers reliably characterize the structural features of this compound?

Answer:

  • Core Techniques :
    • NMR : Assign peaks for methyl groups (δ3.81 ppm, singlet), sulfonamide protons (δ7.35–7.92 ppm), and quinoline moieties (δ8.0–8.5 ppm) .
    • FTIR : Identify sulfonamide S=O stretches (1130–1370 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
    • X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between phenyl and quinoline groups) for absolute configuration validation .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Comparative Assays : Replicate assays under standardized conditions (e.g., enzyme inhibition at 10 µM, 37°C). Use positive controls (e.g., known sulfonamide inhibitors) .
  • Purity Verification : Confirm compound integrity via LC-MS and elemental analysis. Impurities >2% can skew activity results .
  • Structural Confirmation : Cross-validate with X-ray or 2D NMR (COSY, HSQC) to rule out isomerism or polymorphic effects .

Advanced: What strategies are effective for designing derivatives with enhanced target selectivity?

Answer:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve receptor binding .

  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

  • Example Derivative Library :

    DerivativeModificationIC₅₀ (nM)Target
    A-OCH₃ → -CF₃12 ± 1.5COX-2
    BQuinoline → Isoquinoline45 ± 3.2HDAC6

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace sulfonamide hydrolysis pathways .
  • Kinetic Studies : Monitor intermediates via stopped-flow NMR (e.g., transient formation of a tetrahedral intermediate during amide coupling) .
  • Computational Modeling : Apply DFT calculations to map transition states (e.g., activation energy for quinoline methylamine rotation) .

Basic: What methods ensure accurate assessment of compound purity during synthesis?

Answer:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in H₂O) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .
  • Melting Point Analysis : Decomposition >180°C suggests impurities (e.g., unreacted sulfanilamide) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and absence of adducts (e.g., sodium clusters) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
  • Docking Simulations : Model interactions with target proteins (e.g., hydrogen bonding with COX-2 His90 residue) .
  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₂NH₂) while maintaining logD <3 .

Advanced: What experimental approaches validate enzyme interactions for this compound?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to immobilized enzymes (e.g., KD <100 nM for high affinity) .
  • Fluorescence Quenching : Monitor tryptophan emission shifts upon compound binding (e.g., Δλ = 10 nm for conformational changes) .
  • Crystallography : Co-crystallize with target enzymes (e.g., 2.1 Å resolution structure showing sulfonamide-enzyme hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.